1,1'-(Tetramethylenedisulfonyl)bisaziridine
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Overview
Description
1,4-Bis(aziridin-1-ylsulfonyl)butane is a chemical compound with the molecular formula C8H16N2O4S2 It is characterized by the presence of two aziridine rings attached to a butane backbone via sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(aziridin-1-ylsulfonyl)butane can be synthesized through the reaction of 1,4-butanesultone with aziridine under basic conditions. The reaction typically involves the nucleophilic attack of aziridine on the sulfonyl group of 1,4-butanesultone, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for 1,4-Bis(aziridin-1-ylsulfonyl)butane are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(aziridin-1-ylsulfonyl)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine rings can be opened by nucleophiles, leading to the formation of substituted products.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted aziridines or open-chain amines.
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Scientific Research Applications
1,4-Bis(aziridin-1-ylsulfonyl)butane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyamines and other nitrogen-containing compounds.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and coatings with enhanced mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(aziridin-1-ylsulfonyl)butane involves the ring-opening of the aziridine groups. This can occur through nucleophilic attack, leading to the formation of reactive intermediates that can further react with other molecules. The sulfonyl groups enhance the reactivity of the aziridine rings, making them more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanesultone: A precursor in the synthesis of 1,4-Bis(aziridin-1-ylsulfonyl)butane.
Aziridine: A simpler aziridine compound used in various chemical reactions.
Sulfonyl Aziridines: Compounds with similar structures but different substituents on the aziridine rings.
Uniqueness
1,4-Bis(aziridin-1-ylsulfonyl)butane is unique due to the presence of two aziridine rings and sulfonyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its use in diverse fields make it a valuable compound for research and industrial applications.
Properties
CAS No. |
14638-59-6 |
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Molecular Formula |
C8H16N2O4S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-[4-(aziridin-1-ylsulfonyl)butylsulfonyl]aziridine |
InChI |
InChI=1S/C8H16N2O4S2/c11-15(12,9-3-4-9)7-1-2-8-16(13,14)10-5-6-10/h1-8H2 |
InChI Key |
HXQVQSYYWIEBME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1S(=O)(=O)CCCCS(=O)(=O)N2CC2 |
Origin of Product |
United States |
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